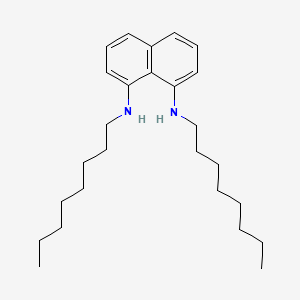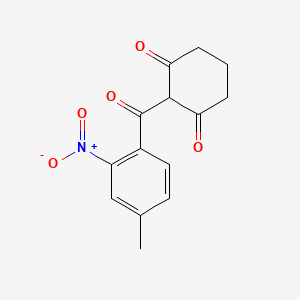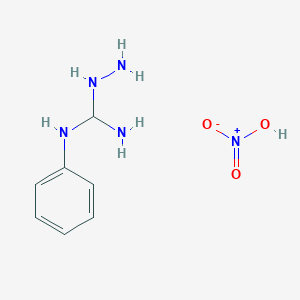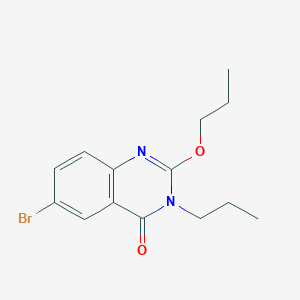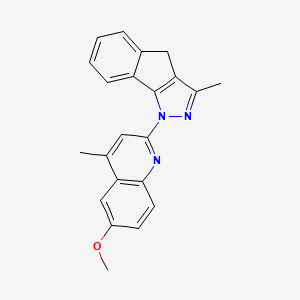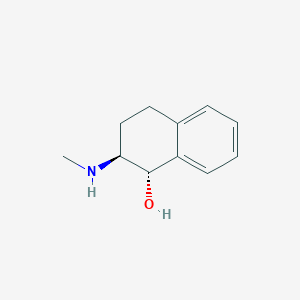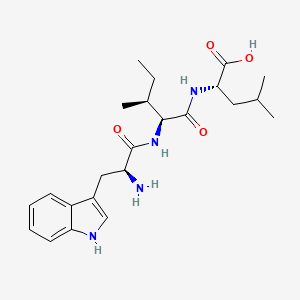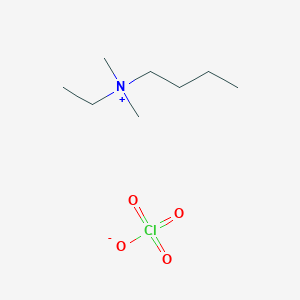
N-Ethyl-N,N-dimethylbutan-1-aminium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N,N-dimethylbutan-1-aminium perchlorate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by the presence of a positively charged nitrogen atom bonded to four organic groups and a counter anion, in this case, perchlorate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dimethylbutan-1-aminium perchlorate typically involves the alkylation of tertiary amines. One common method is the reaction of N,N-dimethylbutan-1-amine with ethyl chloride in the presence of a base to form N-Ethyl-N,N-dimethylbutan-1-aminium chloride. This intermediate is then reacted with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of quaternary ammonium compounds often involves similar alkylation reactions but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N,N-dimethylbutan-1-aminium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions are also possible but not typically observed for this compound.
Substitution: The most common reactions involve nucleophilic substitution, where the perchlorate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides, cyanides, or thiolates under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
N-Ethyl-N,N-dimethylbutan-1-aminium perchlorate has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes and ion transport due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-N,N-dimethylbutan-1-aminium perchlorate involves its interaction with cell membranes. The positively charged ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its application as a disinfectant.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbutan-1-amine: A tertiary amine with similar structure but lacks the quaternary ammonium group.
N-Ethyl-N,N-dimethylbutan-1-aminium chloride: Similar structure but with a chloride anion instead of perchlorate.
N,N-Dimethylbutylamine: Another tertiary amine with a slightly different alkyl chain.
Uniqueness
N-Ethyl-N,N-dimethylbutan-1-aminium perchlorate is unique due to its quaternary ammonium structure and the presence of the perchlorate anion. This combination imparts specific chemical and physical properties that are advantageous in various applications, particularly in antimicrobial formulations and phase transfer catalysis.
Propriétés
Numéro CAS |
138998-30-8 |
|---|---|
Formule moléculaire |
C8H20ClNO4 |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
butyl-ethyl-dimethylazanium;perchlorate |
InChI |
InChI=1S/C8H20N.ClHO4/c1-5-7-8-9(3,4)6-2;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
YTEVZMPPIYHFQL-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](C)(C)CC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


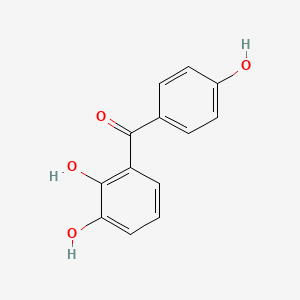
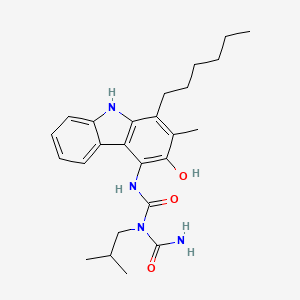
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
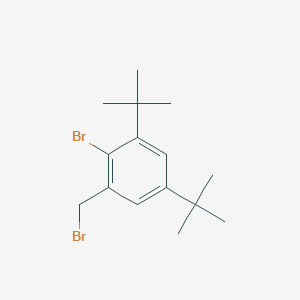
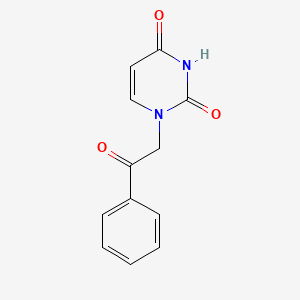
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
